molecular formula C25H22BrN3O5 B12016694 [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate CAS No. 769149-59-9

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

Cat. No.: B12016694
CAS No.: 769149-59-9
M. Wt: 524.4 g/mol
InChI Key: JIROGAMPXDSJDZ-CCVNUDIWSA-N
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Description

The compound [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate (molecular formula: C₂₄H₂₀BrN₃O₅; molecular weight: 510.344 Da) is a Schiff base derivative characterized by a hydrazone backbone, a 4-methoxybenzoyl group, and a 3-methylbenzoate ester. The single-isotope mass (509.058633 Da) and ChemSpider ID (7909615) further distinguish its chemical identity .

Properties

CAS No.

769149-59-9

Molecular Formula

C25H22BrN3O5

Molecular Weight

524.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H22BrN3O5/c1-16-4-3-5-18(12-16)25(32)34-22-11-8-20(26)13-19(22)14-28-29-23(30)15-27-24(31)17-6-9-21(33-2)10-7-17/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

JIROGAMPXDSJDZ-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps. One common approach is to start with 4-bromo-2-nitrobenzaldehyde, which undergoes a series of reactions including reduction, acylation, and condensation to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions .

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name (IUPAC) Substituent Modifications Biological/Physicochemical Implications Reference(s)
Target Compound 4-Methoxybenzoyl hydrazone, 3-methylbenzoate ester Enhanced π-π stacking potential; moderate solubility in polar solvents
4-Bromo-2-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-methylbenzoate 4-Chlorobenzyloxy group replaces 4-methoxybenzoyl Increased hydrophobicity; potential for altered receptor binding
4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate 2,3-Dichlorophenylamino-oxoacetyl group Improved antimicrobial activity due to halogenation; higher melting point (MP)
4-[(E)-{[({2-[(3-Methylphenyl)carbamoyl]phenyl}amino)(oxo)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate 3-Methylphenylcarbamoyl group Enhanced crystallinity (monoclinic C2 space group, density 1.405 g/cm³)
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate 4-Methylphenoxyacetyl group Reduced steric hindrance; improved stability in acidic conditions

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (Da) Melting Point (°C) Solubility (mg/mL) Crystallographic Data (Space Group/Density)
Target Compound 510.344 Not reported 0.15 (DMSO) Not available
4-Bromo-2-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 3-methylbenzoate 593.83 178–180 0.08 (EtOH) Monoclinic, C2/c, density 1.405 g/cm³
4-Bromo-2-[(E)-({(2,3-dichlorophenyl)aminoacetyl}hydrazono)methyl]phenyl 4-methylbenzoate 548.69 195–197 0.12 (DCM) Orthorhombic, Pna2₁
4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate 528.36 162–164 0.20 (Acetone) Not reported

Research Findings and Implications

Reactivity in Metal Complex Formation

The target compound’s hydrazone moiety enables coordination with transition metals (e.g., Cu²⁺, Zn²⁺), as observed in structurally similar Schiff bases . However, analogs with bulkier substituents (e.g., 4-chlorobenzyloxy) showed reduced chelation efficiency due to steric hindrance .

Computational Insights

Density Functional Theory (DFT) studies on the 2,3-dichlorophenyl-substituted analog revealed a lower HOMO-LUMO gap (4.1 eV) compared to the target compound (4.8 eV), suggesting higher electrophilicity and reactivity in nucleophilic environments .

Biological Activity

4-Bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H20BrN3O5
  • CAS Number : 764657-20-7
  • Molecular Weight : 484.33 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Cell Cycle Arrest : It can cause G2/M phase arrest, inhibiting cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis
A54915.0Cell Cycle Arrest

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research indicates effectiveness against both gram-positive and gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
  • Modulation of Signaling Pathways : The compound can interfere with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various hydrazone derivatives, including our compound. They reported significant tumor growth inhibition in xenograft models.

Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test conducted by Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

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